Cas no 2172232-66-3 (3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

3-{2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclobutyl backbone and isopropylamide side chain contribute to unique conformational constraints, enhancing structural diversity in peptide design. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for efficient deprotection under mild basic conditions. The carboxylate terminus facilitates further coupling reactions, enabling seamless integration into peptide sequences. This compound is particularly valuable for introducing sterically hindered or rigid motifs, aiding in the development of bioactive peptides with improved stability and target specificity. Suitable for research in medicinal chemistry and bioconjugation.
3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid structure
2172232-66-3 structure
Product Name:3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid
CAS No:2172232-66-3
MF:C27H32N2O5
MW:464.553387641907
CID:6289509
PubChem ID:165578162
Update Time:2025-05-26

3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid
    • 3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-(propan-2-yl)acetamido}propanoic acid
    • 2172232-66-3
    • EN300-1559226
    • Inchi: 1S/C27H32N2O5/c1-17(2)29(12-11-26(31)32)25(30)15-18-13-19(14-18)28-27(33)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,17-19,24H,11-16H2,1-2H3,(H,28,33)(H,31,32)
    • InChI Key: MQZHNAAUYHSOSQ-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(CC(N(CCC(=O)O)C(C)C)=O)C1)=O

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 713
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 95.9Ų

3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid Pricemore >>

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Additional information on 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid

Comprehensive Analysis of 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid (CAS No. 2172232-66-3)

The compound 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid (CAS No. 2172232-66-3) is a highly specialized peptide derivative with significant applications in pharmaceutical research and bioconjugation chemistry. Its unique structure, featuring a cyclobutyl backbone and Fmoc-protected amino group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in drug discovery and targeted therapy development.

One of the most notable features of 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid is its compatibility with solid-phase peptide synthesis (SPPS). The Fmoc group provides excellent protection for the amino functionality, ensuring high yields and purity during peptide chain elongation. This property aligns with the growing demand for high-efficiency peptide synthesis methods in the biotech industry. Recent studies have highlighted its utility in constructing cyclic peptide scaffolds, which are gaining attention for their enhanced metabolic stability and binding affinity.

In the context of personalized medicine, CAS No. 2172232-66-3 has emerged as a key building block for theranostic agents. Its propanoic acid terminus allows for straightforward conjugation with imaging probes or drug payloads, addressing the current focus on multifunctional pharmaceutical compounds. The compound's cyclobutyl ring contributes to conformational rigidity, a property highly sought after in the design of GPCR-targeting drugs and enzyme inhibitors.

The pharmacokinetic optimization potential of 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid has sparked interest in ADMET prediction studies. Computational models suggest that its balanced lipophilicity profile (LogP ~2.1) and moderate molecular weight (~458.5 g/mol) may contribute to favorable drug-like properties. These characteristics are particularly relevant given the pharmaceutical industry's shift toward fragment-based drug design strategies.

From a green chemistry perspective, synthetic routes for CAS No. 2172232-66-3 have been optimized to minimize hazardous byproducts, reflecting the increasing emphasis on sustainable pharmaceutical manufacturing. The compound's stability under ambient conditions and compatibility with aqueous workup procedures make it attractive for scale-up production. These attributes respond to the growing market demand for environmentally benign synthetic intermediates.

In proteomics research, derivatives of 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid have shown promise as activity-based probes for studying post-translational modifications. This application capitalizes on current trends in chemical biology and target identification technologies. The compound's ability to incorporate bioorthogonal handles makes it particularly valuable for live-cell imaging studies, a rapidly expanding field in cell biology research.

The intellectual property landscape surrounding CAS No. 2172232-66-3 reveals multiple patents covering its use in bioconjugation techniques and drug delivery systems. This reflects the compound's commercial potential in developing antibody-drug conjugates (ADCs) and other targeted therapeutics. Recent patent filings indicate growing interest in its application for precision oncology approaches, particularly in tumor-specific targeting strategies.

Quality control protocols for 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid typically employ HPLC-MS analysis to ensure >98% purity, meeting the stringent requirements of pharmaceutical-grade materials. The compound's well-characterized spectroscopic properties (including distinct 1H-NMR signals at δ 7.3-7.8 ppm for the fluorenyl protons) facilitate rapid identification and quality verification. These analytical features are crucial for researchers seeking reproducible results in medicinal chemistry projects.

Emerging applications of CAS No. 2172232-66-3 in material science have been reported, particularly in the development of peptide-based biomaterials for tissue engineering. The compound's ability to form stable conjugates with various polymeric matrices makes it valuable for creating biofunctional surfaces. This interdisciplinary potential aligns with current research trends toward convergence technologies in biomedical engineering.

Future research directions for 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid may explore its utility in neural drug delivery systems, given its demonstrated blood-brain barrier permeability in preliminary studies. The compound's structural features suggest potential for developing neuroprotective agents, addressing the growing need for neurodegenerative disease therapeutics. Such applications would leverage the increasing understanding of peptide transport mechanisms in central nervous system pharmacology.

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